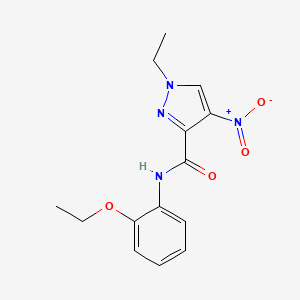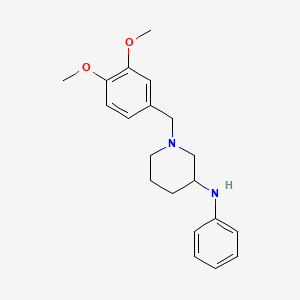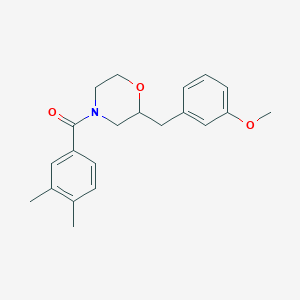![molecular formula C15H22F2N2O2S B6081695 3-[2-(2,4-difluorophenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B6081695.png)
3-[2-(2,4-difluorophenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(2,4-difluorophenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide, also known as DFDPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidinesulfonamide derivatives and has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
3-[2-(2,4-difluorophenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins involved in the pathogenesis of various diseases. It acts as a potent inhibitor of carbonic anhydrase IX, which is overexpressed in many types of cancer cells and plays a key role in tumor growth and metastasis. 3-[2-(2,4-difluorophenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide also inhibits the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory mediators. Furthermore, 3-[2-(2,4-difluorophenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide has been found to modulate the activity of certain neurotransmitters in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
3-[2-(2,4-difluorophenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide has been shown to have a range of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, leading to their death. 3-[2-(2,4-difluorophenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide also inhibits the migration and invasion of cancer cells, which are crucial steps in tumor metastasis. Additionally, 3-[2-(2,4-difluorophenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, 3-[2-(2,4-difluorophenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide has been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
3-[2-(2,4-difluorophenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide has several advantages as a research tool. It is a potent and selective inhibitor of carbonic anhydrase IX and cyclooxygenase-2, making it a valuable tool for studying the role of these enzymes in various diseases. Additionally, 3-[2-(2,4-difluorophenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide has shown promising results in preclinical studies, indicating its potential as a therapeutic agent. However, there are also some limitations associated with the use of 3-[2-(2,4-difluorophenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide in lab experiments. For example, its solubility in water is limited, which can make it difficult to administer in certain experiments. Furthermore, the exact mechanism of action of 3-[2-(2,4-difluorophenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide is not fully understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 3-[2-(2,4-difluorophenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide. One area of focus is the development of more efficient synthesis methods for 3-[2-(2,4-difluorophenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide and its derivatives. Another area of research is the optimization of the pharmacokinetic and pharmacodynamic properties of 3-[2-(2,4-difluorophenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide to improve its therapeutic efficacy. Additionally, further studies are needed to fully understand the mechanism of action of 3-[2-(2,4-difluorophenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide and its effects on different signaling pathways. Finally, clinical trials are needed to evaluate the safety and efficacy of 3-[2-(2,4-difluorophenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide in humans for the treatment of various diseases.
Méthodes De Synthèse
3-[2-(2,4-difluorophenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide can be synthesized through a multi-step process involving the reaction of 2,4-difluorophenethylamine with N,N-dimethylpiperidine, followed by sulfonation with chlorosulfonic acid. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
3-[2-(2,4-difluorophenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia. 3-[2-(2,4-difluorophenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide has also been shown to have anti-inflammatory properties and can be used for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 3-[2-(2,4-difluorophenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide has been found to have neuroprotective effects and can be used for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-[2-(2,4-difluorophenyl)ethyl]-N,N-dimethylpiperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F2N2O2S/c1-18(2)22(20,21)19-9-3-4-12(11-19)5-6-13-7-8-14(16)10-15(13)17/h7-8,10,12H,3-6,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOCWEWWOIQAGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCCC(C1)CCC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2,4-difluorophenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6081631.png)
![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(4-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B6081635.png)

![1-[1-(3-cyclopentylpropanoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6081637.png)
![N-(2,4-difluorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6081645.png)

![ethyl 3-(2-methylbenzyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinecarboxylate](/img/structure/B6081658.png)


![2-{1-[(4-ethoxyphenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6081680.png)
![1-mercapto-4-(4-methoxyphenyl)-7,7-dimethyl-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B6081688.png)
![methyl 5-{1-[(2-hydroxyethyl)amino]propylidene}-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6081699.png)
![3-chloro-N-(2-methoxyethyl)-4-({1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6081707.png)
![1-[(6-{[(2R,6S)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-L-prolinamide](/img/structure/B6081716.png)